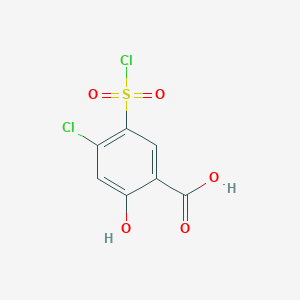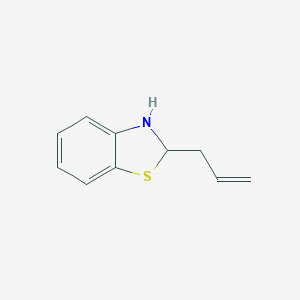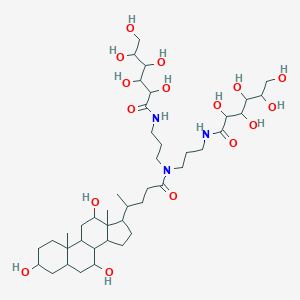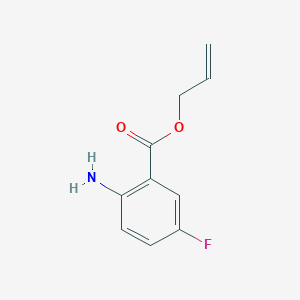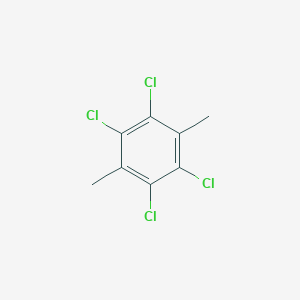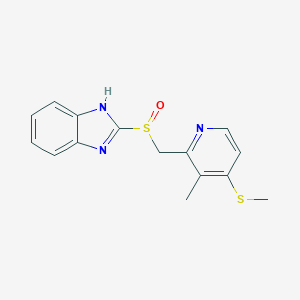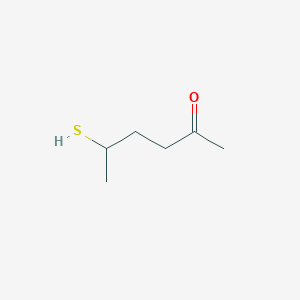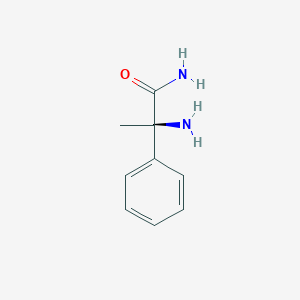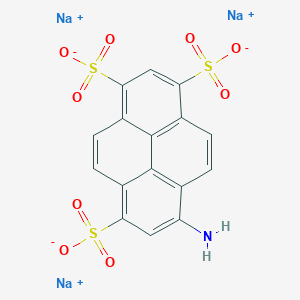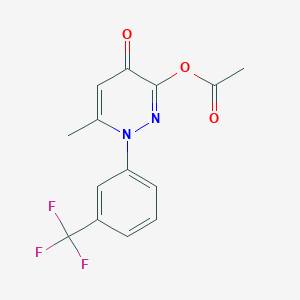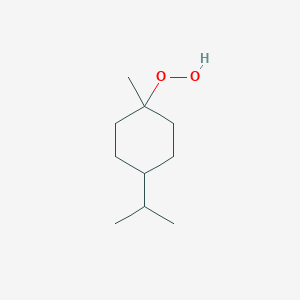
4-Isopropyl-1-methylcyclohexane-1-hydroperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-1-methylcyclohexane-1-hydroperoxide, commonly known as cumene hydroperoxide, is a chemical compound that is widely used in the chemical industry. It is a colorless liquid with a strong odor and is highly reactive. Cumene hydroperoxide is used as a starting material for the production of phenol and acetone, which are important industrial chemicals.
Mechanism Of Action
Cumene hydroperoxide is a highly reactive compound that can undergo both homolytic and heterolytic cleavage of the O-O bond. The homolytic cleavage produces two free radicals, while the heterolytic cleavage produces a hydroxyl ion and a cumyl cation. These reactive species can then react with other molecules, leading to a variety of chemical and biological effects.
Biochemical And Physiological Effects
Cumene hydroperoxide is known to cause oxidative stress in living organisms. It can lead to the production of reactive oxygen species (ROS) and the depletion of cellular antioxidants. Cumene hydroperoxide has also been shown to cause DNA damage and cell death in various cell types. In addition, it can cause inflammation and damage to cellular membranes.
Advantages And Limitations For Lab Experiments
Cumene hydroperoxide is a useful tool for studying the effects of peroxides on living organisms and for evaluating the antioxidant activity of compounds. It is relatively easy to synthesize and is readily available. However, it is highly reactive and can be dangerous if not handled properly. It must be stored and handled with care to avoid accidents.
Future Directions
There are many potential future directions for the study of cumene hydroperoxide. One area of interest is the development of new antioxidants that can protect against the damaging effects of peroxides. Another area of interest is the use of cumene hydroperoxide as a model compound for the study of other organic peroxides. Finally, the use of cumene hydroperoxide in chemical synthesis could be further explored to develop new synthetic routes for important industrial chemicals.
Scientific Research Applications
Cumene hydroperoxide is widely used as a model compound for the study of organic peroxides. It is used in research on the mechanism of peroxide decomposition, the effects of peroxides on living organisms, and the use of peroxides in chemical synthesis. It is also used as a test compound for the evaluation of antioxidant activity.
properties
CAS RN |
143970-16-5 |
|---|---|
Product Name |
4-Isopropyl-1-methylcyclohexane-1-hydroperoxide |
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
1-hydroperoxy-1-methyl-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H20O2/c1-8(2)9-4-6-10(3,12-11)7-5-9/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
SGYLMBSLEMLUSN-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)(C)OO |
Canonical SMILES |
CC(C)C1CCC(CC1)(C)OO |
synonyms |
Hydroperoxide, 1-methyl-4-(1-methylethyl)cyclohexyl, trans- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)
